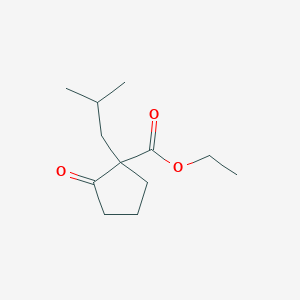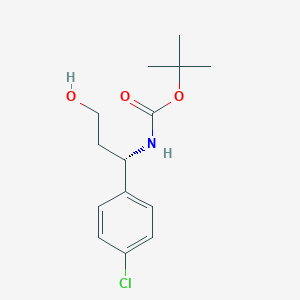
Isoquinolin-2-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinolin-2-ium is a quaternary ammonium compound derived from isoquinoline, a heterocyclic aromatic organic compound Isoquinoline itself is a structural isomer of quinoline and is found in various natural alkaloids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isoquinolin-2-ium can be synthesized through several methods. One common approach involves the N-alkylation of isoquinoline derivatives. For instance, the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts is a facile synthetic procedure . Another method involves the use of palladium-catalyzed coupling reactions, which provide isoquinolines in excellent yields and short reaction times .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. The use of metal catalysts, such as palladium and copper, is common in these processes. Additionally, the development of catalyst-free processes in water has been explored to enhance the sustainability and efficiency of the production .
Analyse Des Réactions Chimiques
Types of Reactions: Isoquinolin-2-ium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to isoquinoline or its derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include isoquinoline derivatives, such as N-alkylated isoquinolines, isoquinoline N-oxides, and substituted isoquinolines .
Applications De Recherche Scientifique
Isoquinolin-2-ium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of isoquinolin-2-ium compounds involves their interaction with specific molecular targets and pathways. For instance, this compound derivatives can inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids. Molecular docking and dynamics simulation studies have shown that this compound compounds exhibit strong binding affinity to various biological targets, which underlies their bioactivity .
Comparaison Avec Des Composés Similaires
Isoquinolin-2-ium can be compared with other similar compounds, such as:
Quinolin-2-ium: Similar in structure but differs in the position of the nitrogen atom in the ring.
Pyridinium: Contains a nitrogen atom in a six-membered ring but lacks the fused benzene ring present in this compound.
Sanguinarine: A natural quaternary isoquinoline alkaloid with distinct biological activities.
Uniqueness: this compound is unique due to its structural features, which confer specific chemical reactivity and biological activity. Its ability to form stable ionic liquids and its potential as a bioactive molecule make it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H8N+ |
|---|---|
Poids moléculaire |
130.17 g/mol |
Nom IUPAC |
isoquinolin-2-ium |
InChI |
InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H/p+1 |
Clé InChI |
AWJUIBRHMBBTKR-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=C2C=[NH+]C=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Difluoro(ethylthio)methyl]-2-(2,4-difluorophenyl)oxirane](/img/structure/B8376280.png)






![[3-(4-Fluorophenoxy)phenyl]methanol](/img/structure/B8376330.png)


![9-(2,2,2-Trifluoro-ethyl)-9-aza-bicyclo[3.3.1]nonan-3-one](/img/structure/B8376377.png)
![2-cyclopropyl-2,4,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B8376384.png)


